

NF546 Hydrate: A Technical Guide to a Selective P2Y11 Receptor Agonist

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Compound of Interest		
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This document provides a comprehensive technical overview of **NF546 hydrate**, a selective non-nucleotide agonist for the P2Y11 receptor. It details the compound's pharmacological properties, mechanism of action through P2Y11 signaling pathways, and standardized experimental protocols for its characterization.

Introduction to P2Y11 and NF546

The P2Y11 receptor is a G protein-coupled receptor (GPCR) belonging to the P2Y family of purinergic receptors, which are activated by extracellular nucleotides like ATP.[1] Unique among the eight human P2Y subtypes, the P2Y11 receptor couples to both the Gs and Gq alpha-subunit families.[1][2] This dual coupling enables it to stimulate both the adenylyl cyclase (AC) and phospholipase C (PLC) signaling pathways, leading to increases in intracellular cyclic AMP (cAMP) and Ca2+, respectively.[2][3][4]

NF546 is a potent and selective non-nucleotide agonist of the P2Y11 receptor.[5][6] Its development has provided researchers with a critical pharmacological tool to investigate the physiological and pathophysiological roles of P2Y11, which include modulation of immune responses, T-cell migration, and vascular function.[7][8]

Pharmacological Profile of NF546 Potency and Efficacy



NF546 is characterized by its significant potency at the human P2Y11 receptor. Multiple studies have established its half-maximal effective concentration (pEC50) to be 6.27.[5][6][9]

Selectivity

NF546 exhibits relative selectivity for the P2Y11 receptor over several other purinergic receptors, including P2Y1, P2Y2, P2Y4, P2Y6, P2Y12, P2X1, P2X2, and P2X2-X3.[5][6] However, it should be noted that at higher concentrations, NF546 may also activate P2Y2, P2Y6, and P2Y12 receptors.[2] Therefore, careful dose-response studies are essential for interpreting experimental results.

Receptor	Activity of NF546	Reference
P2Y11	Agonist (pEC50 = 6.27)	[5]
P2Y1	Relatively Low Activity	[5]
P2Y2	Weaker Agonist at Higher Doses	[2]
P2Y4	Relatively Low Activity	[5]
P2Y6	Weaker Agonist at Higher Doses	[2]
P2Y12	Weaker Agonist at Higher Doses	[2]
P2X1, P2X2, P2X2-X3	Relatively Low Activity	[5]

Mechanism of Action: P2Y11 Signaling Pathways

The P2Y11 receptor's ability to couple to both Gs and Gq proteins makes it a unique signaling hub.[1][10] Activation by an agonist such as NF546 can initiate two distinct downstream cascades. The predominant pathway can be cell-type specific.

Gs-Protein Coupled Pathway (cAMP/PKA)

Upon agonist binding, P2Y11 activates the associated Gs protein, which in turn stimulates adenylyl cyclase (AC) to convert ATP into cyclic AMP (cAMP).[4][11] Elevated cAMP levels then

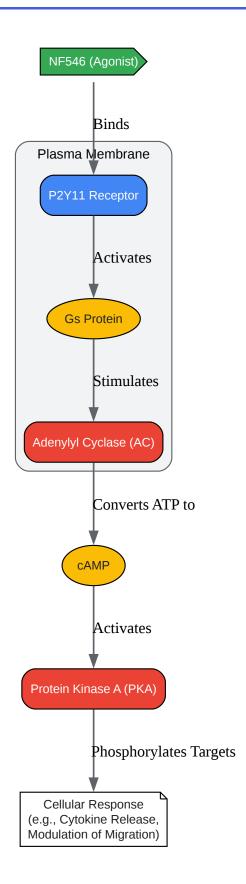


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activate Protein Kinase A (PKA), which phosphorylates various downstream targets to modulate cellular functions.[4][7] In human T cells and monocyte-derived dendritic cells, the cAMP/PKA pathway appears to be the primary signaling route following P2Y11 activation.[4][7]





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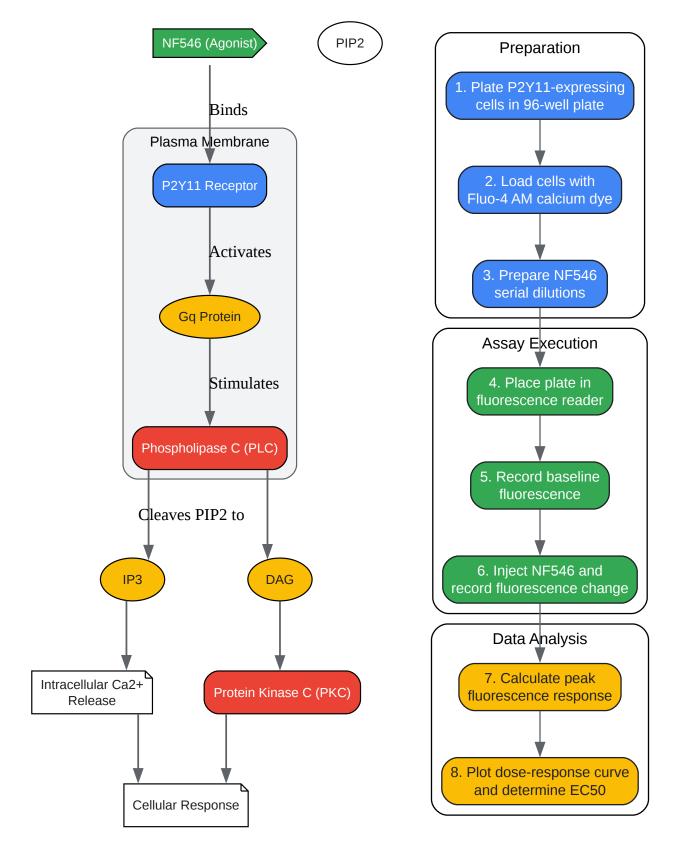
P2Y11 Gs-coupled signaling pathway.



Gq-Protein Coupled Pathway (PLC/Ca2+)

The P2Y11 receptor can also couple to Gq proteins.[1][2] This activation leads to the stimulation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates Protein Kinase C (PKC).[1] This pathway is involved in P2Y11 signaling in cell types such as human M2 macrophages.[10] However, in some systems like T cells, stimulation with NF546 failed to induce Ca2+ signaling. [7]





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